REACTION_CXSMILES
|
N[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][C:5]([Cl:8])=[CH:6][Cl:7].[N:13]([O-])=O.[Na+].[S:17](=[O:20])(O)[O-:18].[Na+]>C(O)(=O)C.Cl.O.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:8][C:5]([O:4][C:3]1[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=1[S:17]([NH2:13])(=[O:20])=[O:18])=[CH:6][Cl:7] |f:1.2,3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(OC(=CCl)Cl)C=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown suspension was stirred at below 5° for one-half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The grown mixture was cooled to 0°
|
Type
|
STIRRING
|
Details
|
stirred for sixteen hours
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
added dropwise to 100 ml of methylene chloride containing 12.5 ml of liquified ammonia at -78°
|
Type
|
STIRRING
|
Details
|
to stir for two days at room temperature
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
CUSTOM
|
Details
|
After separating the resultant two phases
|
Type
|
WASH
|
Details
|
the methylene chloride phase was washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |